molecular formula C10H16O3 B13092352 (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate CAS No. 13368-67-7

(4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B13092352
CAS No.: 13368-67-7
M. Wt: 184.23 g/mol
InChI Key: FFVHHWOJYFCNJP-GVHYBUMESA-N
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Description

(4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate typically involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Alkoxides, amines, base catalysts

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Ester derivatives, amides

Scientific Research Applications

Chemistry: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity with different enzymes provides insights into enzyme specificity and mechanism .

Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and ketone functional groups allow it to participate in various biochemical reactions, including hydrolysis and oxidation-reduction processes. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to specific biological effects .

Comparison with Similar Compounds

    Ethyl 4-methyl-2-oxocyclohexanecarboxylate: Similar structure but without the (4R) configuration.

    Methyl 4-methyl-2-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Methyl-2-oxocyclohexanecarboxylic acid: The parent acid form of the compound.

Uniqueness: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is unique due to its specific (4R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13368-67-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3/t7-,8?/m1/s1

InChI Key

FFVHHWOJYFCNJP-GVHYBUMESA-N

Isomeric SMILES

CCOC(=O)C1CC[C@H](CC1=O)C

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C

Origin of Product

United States

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